molecular formula C11H16N2O4 B7785433 methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate

methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7785433
M. Wt: 240.26 g/mol
InChI Key: VYYQYMCKWQKYGV-UHFFFAOYSA-N
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Description

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate (CAS: 89775-33-7) is a pyrazole derivative featuring a methyl ester group at position 3 and a 4-ethoxy-4-oxobutyl substituent at position 1 of the pyrazole ring. However, it is currently listed as a discontinued product by suppliers like CymitQuimica . Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and Mercury for visualization, ensuring accurate determination of molecular geometry .

Properties

IUPAC Name

methyl 1-(4-ethoxy-4-oxobutyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-3-17-10(14)5-4-7-13-8-6-9(12-13)11(15)16-2/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYQYMCKWQKYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with methyl chloroformate . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate with structurally analogous pyrazole esters:

Compound Name Substituent at Position 1 Ester Group Additional Substituents Molecular Weight (g/mol) Key Predicted Properties Applications/Notes
This compound 4-Ethoxy-4-oxobutyl Methyl None ~242.27* Moderate lipophilicity Discontinued; potential intermediate
Ethyl 1-(4-bromobenzyl)-3-(4-butyl-triazol-1-yl)-1H-pyrazole-4-carboxylate 4-Bromobenzyl Ethyl 4-Butyl-1,2,3-triazol-1-yl (position 3) ~463.29 Enhanced halogenated reactivity Synthetic intermediate; 87% purity
Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate 4-Chlorophenyl Ethyl 4-Methoxybenzylaminomethyl (position 4) 399.88 High lipophilicity; aromatic interactions Unclear; likely bioactive candidate
Methyl 1-(4-cyanophenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate 4-Cyanophenyl Methyl 4-Methylsulfanyl-phenyl (position 5) ~340.41* Electron-withdrawing groups Discontinued; possible kinase inhibitor
Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate 4-Aminophenyl Methyl None 217.22 Low pKa (3.04); polar amino group Drug intermediate; predicted solubility

*Calculated based on molecular formula.

Key Differences and Implications

  • Substituent Effects: The 4-ethoxy-4-oxobutyl chain in the target compound introduces flexibility and moderate lipophilicity, contrasting with rigid aromatic substituents (e.g., 4-chlorophenyl in or 4-cyanophenyl in ). This may enhance membrane permeability compared to purely aromatic analogs. Electron-Donating vs. Withdrawing Groups: The 4-aminophenyl substituent in (electron-donating) lowers pKa (3.04), favoring solubility in acidic environments, whereas the 4-cyanophenyl group in (electron-withdrawing) could stabilize charge-transfer interactions.
  • Ester Group Variation :

    • Ethyl esters (e.g., ) generally exhibit slower hydrolysis rates than methyl esters (target compound, ), impacting metabolic stability in drug design.
  • Synthetic Accessibility :

    • The triazole-containing compound required Cu-catalyzed click chemistry for synthesis, whereas the target compound’s synthesis (undisclosed in evidence) likely involves alkylation of pyrazole precursors.

Property and Application Trends

  • Lipophilicity : Compounds with aromatic halogens (e.g., bromo in , chloro in ) show higher lipophilicity, suitable for agrochemicals. The target compound’s aliphatic chain may balance solubility and permeability.

Biological Activity

Methyl 1-(4-ethoxy-4-oxobutyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound has the molecular formula C11H16N2O4C_{11}H_{16}N_{2}O_{4} and is characterized by its unique substitution pattern on the pyrazole ring. This structure contributes to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against pathogens such as E. coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound is also being explored for its anticancer properties. Pyrazole derivatives are known to inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. This compound may interact with molecular targets such as kinases or enzymes related to tumor progression. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer therapeutic .

The mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of pathways crucial for cancer cell survival and proliferation. For instance, it may inhibit enzymes that are overexpressed in cancerous cells, thus disrupting their growth signals.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be informative.

Compound NameStructureBiological ActivityNotable Findings
Methyl 2-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateStructureAntimicrobial, anticancerEffective against Staphylococcus aureus
Ethyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateStructureAnti-inflammatoryReduced inflammation in carrageenan-induced edema models

This table highlights the diverse biological activities observed in related pyrazole compounds, emphasizing the potential of this compound.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Study : A study on a series of pyrazole derivatives demonstrated that modifications on the pyrazole ring significantly affected their anticancer activity. This compound was included in this series and showed effective inhibition of cell proliferation in various cancer cell lines .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound, against a range of bacterial strains. The results indicated notable inhibition zones compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

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